molecular formula C13H10F3N3O3S2 B2581002 Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate CAS No. 339013-90-0

Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate

Cat. No.: B2581002
CAS No.: 339013-90-0
M. Wt: 377.36
InChI Key: XHTAIZPLLMRKFM-UHFFFAOYSA-N
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Description

Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate is a structurally complex small molecule featuring:

  • A methyl benzoate core substituted at the 2-position with a sulfanyl group.
  • A 2-oxoethyl bridge connecting the sulfanyl group to a 1,3,4-thiadiazol-2-ylamine moiety.
  • A trifluoromethyl (-CF₃) group at the 5-position of the thiadiazole ring, enhancing hydrophobicity and electronic stability .

This compound belongs to a class of heterocyclic derivatives known for diverse biological activities, including antimicrobial, anticancer, and agrochemical applications. The trifluoromethyl group is a critical pharmacophore, often improving metabolic stability and target binding affinity in drug design .

Properties

IUPAC Name

methyl 2-[2-oxo-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3S2/c1-22-10(21)7-4-2-3-5-8(7)23-6-9(20)17-12-19-18-11(24-12)13(14,15)16/h2-5H,6H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTAIZPLLMRKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate typically involves a multi-step organic reaction process:

  • Synthesis of the Intermediate: : The initial step might include the formation of a benzenecarboxylate derivative through a Friedel-Crafts acylation, using appropriate acid chlorides and AlCl3 as a catalyst.

  • Formation of the Thiadiazole Ring: : This involves the cyclization of precursors like thiosemicarbazide with trifluoroacetic anhydride, forming the thiadiazole ring.

  • Final Coupling Reaction: : The final coupling involves linking the intermediate benzenecarboxylate with the thiadiazole compound under conditions that might include base catalysis or the use of coupling agents like EDCI and DMAP.

Industrial Production Methods

Industrially, this compound can be produced in large quantities by scaling up the laboratory synthesis procedures, involving larger reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions particularly at the sulfanyl group, forming sulfoxides or sulfones.

  • Reduction: : The compound can be reduced using suitable reducing agents like LiAlH4, particularly affecting the ketone group in the benzenecarboxylate part.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at the halogenated sites on the trifluoromethyl group.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) are commonly used.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: : Nucleophiles such as amines or thiols can be used under basic conditions to effect substitutions.

Major Products

Major products depend on the specific reactions, including oxidized derivatives, reduced alcohols, or substituted amino-thiadiazole compounds.

Scientific Research Applications

Chemistry

It serves as a precursor for synthesizing more complex molecules, especially those containing trifluoromethyl groups which are significant in medicinal chemistry for enhancing drug properties.

Biology

The compound is studied for its potential biological activities, including antimicrobial and antifungal properties due to the presence of the thiadiazole ring.

Medicine

In pharmacology, it is researched for potential anti-inflammatory and anticancer activities, targeting specific enzymes and proteins in biological pathways.

Industry

In industry, it is utilized in the synthesis of specialty chemicals and polymers, contributing to materials science advancements.

Mechanism of Action

The compound’s mechanism of action varies with its application:

  • Biological Targets: : It interacts with microbial cell membranes, disrupting their functions in antimicrobial applications.

  • Pathways: : In anti-inflammatory research, it targets cyclooxygenase enzymes, inhibiting their activity and thus reducing inflammation.

  • Molecular Interactions: : In medicinal chemistry, it binds to specific protein receptors, affecting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate are compared below with analogous thiadiazole and benzoate derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
Target Compound C₁₃H₁₁F₃N₄O₃S₂ 416.38* -CF₃ on thiadiazole; methyl benzoate core Pharmaceuticals/Agrochemicals
N-{5-[(2-Oxo-2-{[4-(Trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide C₁₉H₁₃F₃N₄O₄S₂ 482.45 -CF₃ on phenyl; benzodioxole-carboxamide Antimicrobial agents
Methyl 2-{[({5-[(3-Phenylpropanoyl)Amino]-1,3,4-Thiadiazol-2-yl}Sulfanyl)Acetyl]Amino}Benzoate C₂₂H₂₁N₅O₅S₂ 523.56 3-phenylpropanoyl on thiadiazole; methyl benzoate core Enzyme inhibition studies
2-Oxo-2-[[3-(Trifluoromethyl)Phenyl]Amino]Ethyl 4-Hydroxybenzoate C₁₆H₁₁F₃NO₄ 338.26 -CF₃ on phenyl; 4-hydroxybenzoate ester Anti-inflammatory candidates

*Calculated based on formula and isotopic data from analogous compounds.

Key Observations

Substituent Effects on Bioactivity The trifluoromethyl group on the thiadiazole ring (target compound) vs. Replacement of the methyl benzoate with a benzodioxole-carboxamide () increases molecular weight and lipophilicity, which may influence membrane permeability .

Backbone Modifications The 3-phenylpropanoyl substituent in ’s compound introduces a flexible aliphatic chain, contrasting with the rigid oxoethyl bridge in the target compound. This flexibility could modulate binding kinetics in protein-ligand interactions .

Spectroscopic Characterization

  • 1H-NMR and 13C-NMR (as employed in for related compounds) are critical for confirming the sulfanyl-acetyl and trifluoromethyl-thiadiazole motifs in the target compound .

Table 2: Hypothetical Structure-Activity Relationships (SAR)

Structural Feature Impact on Properties Example Compound
Trifluoromethyl on thiadiazole Enhances metabolic stability; electron-withdrawing effect strengthens H-bonding Target compound
Benzodioxole-carboxamide Increases lipophilicity; may improve CNS penetration compound
Sulfanyl linkage Facilitates redox interactions; potential for disulfide bond formation Target compound,
Methyl benzoate ester Balances solubility and bioavailability; esterase susceptibility Target compound,

Biological Activity

Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate (commonly referred to as Methyl Thiadiazole) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Methyl Thiadiazole is C13H10F3N3O3S2\text{C}_{13}\text{H}_{10}\text{F}_3\text{N}_3\text{O}_3\text{S}_2, and it features a complex structure that includes a thiadiazole ring and trifluoromethyl groups. Its structure can be represented as follows:

Molecular Structure C13H10F3N3O3S2\text{Molecular Structure }\text{C}_{13}\text{H}_{10}\text{F}_3\text{N}_3\text{O}_3\text{S}_2

Synthesis

Methyl Thiadiazole can be synthesized through various methods, typically involving the reaction of thiadiazole derivatives with appropriate amino compounds. The synthesis process often requires careful control of reaction conditions to yield the desired product efficiently.

Antimicrobial Properties

Research has indicated that Methyl Thiadiazole exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) as low as 50 µg/mL for certain strains .

Antiviral Activity

Additionally, Methyl Thiadiazole has shown potential as an antiviral agent . In vitro assays have revealed its ability to inhibit viral replication in cell cultures, particularly against HIV and other RNA viruses . The mechanism of action is believed to involve interference with viral entry or replication processes.

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In studies involving human cancer cells (e.g., MDA-MB-231 for breast cancer), Methyl Thiadiazole exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating its potential as a lead compound in cancer therapeutics .

Case Studies

  • Antibacterial Activity : A study focused on the antibacterial efficacy of Methyl Thiadiazole revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted its potential for developing new antibacterial agents in response to rising antibiotic resistance .
  • Antiviral Screening : In antiviral assays, Methyl Thiadiazole was tested against various viruses, including HIV. Results showed a dose-dependent inhibition of viral replication, suggesting its utility in antiviral drug development .
  • Cytotoxicity in Cancer Cells : Research conducted on several cancer cell lines demonstrated that Methyl Thiadiazole induced apoptosis and inhibited cell proliferation effectively at micromolar concentrations. This positions it as a candidate for further investigation in oncological applications .

Data Table: Biological Activities of Methyl Thiadiazole

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntibacterialStaphylococcus aureus50 µg/mL
AntibacterialEscherichia coli50 µg/mL
AntiviralHIVIC50 ~ 10 µM
CytotoxicMDA-MB-231 (breast cancer)IC50 ~ 15 µM

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